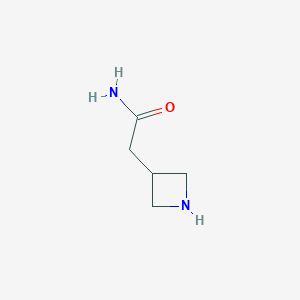

2-(Azetidin-3-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

2-(azetidin-3-yl)acetamide |

InChI |

InChI=1S/C5H10N2O/c6-5(8)1-4-2-7-3-4/h4,7H,1-3H2,(H2,6,8) |

InChI Key |

JELHGGHSSHUANV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine and Its Functionalized Acetamide Derivatives

Fundamental Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine ring can be broadly categorized into cyclization reactions that form a carbon-nitrogen or carbon-carbon bond, cycloaddition reactions, and rearrangement strategies.

Cyclization and Cycloaddition Reactions in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis. A prevalent method involves the nucleophilic displacement of a leaving group on a γ-carbon by a nitrogen atom. acs.org For instance, γ-amino alcohols can be converted to enantiopure cis-substituted azetidines. acs.org Another key strategy is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, which offers an efficient route to functionalized azetidines. rsc.orgresearchgate.net However, challenges associated with this approach have limited its widespread application. rsc.orgresearchgate.net Visible light-promoted aza-Paterno-Büchi reactions using 2-isoxazoline-3-carboxylates as oxime precursors have shown promise. rsc.org

[2+2] cycloaddition reactions of imines and alkynes are employed to access 2-azetines, which can be subsequently reduced to azetidines. nih.gov Similarly, the reaction of diketene (B1670635) with imines proceeds with high diastereoselectivity to form 3-acetyl-β-lactams, which are precursors to azetidine derivatives. researchgate.net Amine-catalyzed cycloaddition of allenoates and imines also provides a pathway to the azetidine core. magtech.com.cn

Ring Transformation and Rearrangement Strategies for Azetidine Formation

Ring expansion and contraction reactions provide alternative entries to the azetidine scaffold. The one-carbon ring expansion of aziridines to azetidines represents an attractive method for synthesizing chiral azetidines from readily available starting materials. nih.govchemrxiv.orgacs.org This can be achieved through a rsc.orgacs.org-Stevens rearrangement of aziridinium (B1262131) ylides, a transformation that can be catalyzed by engineered enzymes to achieve high enantioselectivity. nih.govchemrxiv.orgacs.org Conversely, ring contraction of five-membered heterocycles, such as α-bromo-N-sulfonylpyrrolidinones, can also yield N-sulfonylazetidines. rsc.orgmagtech.com.cn

Rearrangements of bicyclic systems are also utilized. For example, a copper(I)-catalyzed tandem rsc.orgorganic-chemistry.org-rearrangement and 4π-electrocyclization cascade strategy has been developed for the synthesis of azetidine nitrones. acs.org

Advanced Strategies for Azetidine Functionalization

Once the azetidine ring is formed, various advanced strategies can be employed to introduce functional groups, including the acetamide (B32628) side chain at the 3-position.

Direct C(sp³)–H Functionalization Techniques on Azetidine Scaffolds

Direct functionalization of C(sp³)–H bonds on the azetidine ring is a highly efficient and atom-economical approach to introduce complexity. researchgate.net Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully used to synthesize functionalized azetidines. rsc.org Additionally, Minisci-mediated photoredox catalysis allows for the direct C–H functionalization of N-protected azetidines with N-heteroarenes, demonstrating remarkable selectivity. acs.org

| Catalyst/Reagent | Reaction Type | Substrate Scope | Reference |

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Functionalized Azetidines | rsc.org |

| Photoredox Catalyst (Minisci) | C–H Functionalization | N-Protected Azetidines, Heterocycles | acs.org |

Strain-Release Processes, Including Azabicyclo[1.1.0]butane (ABB) Reagents in Azetidine Synthesis

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a valuable precursor for the synthesis of 3-substituted azetidines through strain-release reactions. organic-chemistry.orgarkat-usa.orgrsc.orgthieme-connect.de The cleavage of the central C-N bond allows for the introduction of various functional groups at the 1 and 3 positions. arkat-usa.orgrsc.org For example, ABB can be directly alkylated with organometal reagents in the presence of a copper catalyst to produce bis-functionalized azetidines. organic-chemistry.orgresearchgate.net This methodology has been used to prepare azetidines bearing alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org The generation of azabicyclo[1.1.0]butyl lithium followed by trapping with a boronic ester and subsequent 1,2-migration also provides a modular route to N-H azetidines. organic-chemistry.org

Metal-Catalyzed Coupling and Cycloaddition Reactions for Azetidine Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for derivatizing the azetidine ring. mdpi.comnih.govresearchgate.net For instance, a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids can produce azetidines with all-carbon quaternary centers. organic-chemistry.org Palladium-catalyzed Hiyama cross-coupling has also been utilized in the synthesis of aryl-azetidine scaffolds. mdpi.com Furthermore, copper-catalyzed intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been employed to synthesize fused polycyclic systems containing an azetidine ring. mdpi.com

The reactivity of the azetidine ring can be harnessed in cycloaddition reactions to build more complex structures. For example, [3+2] cycloaddition reactions of azetines with various partners can lead to fused heterocyclic systems containing a four- and five-membered ring. nih.gov

| Metal Catalyst | Coupling Partners | Reaction Type | Product | Reference |

| Nickel | Benzoylated ABB, Boronic Acids | Suzuki Cross-Coupling | Quaternary Center Azetidines | organic-chemistry.org |

| Palladium | Aryl Halides, Organosilanes | Hiyama Cross-Coupling | Aryl-Azetidines | mdpi.com |

| Copper | 1-(2-bromobenzyl)azetidine-2-carboxamides | Intramolecular C-N Coupling | Fused Polycyclic Azetidines | mdpi.com |

Photochemical Approaches for Alkyl Azetidine Preparation

Photochemistry offers powerful and direct methods for the construction and functionalization of azetidine rings. A prominent strategy is the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.orgrsc.org Historically, this reaction often required high-energy ultraviolet (UV) light and was limited to specific types of imines. researchgate.net

Recent advancements have overcome some of these limitations through the use of visible-light photocatalysis. nih.govresearchgate.net This approach utilizes a photocatalyst that, upon absorbing visible light, can activate the imine substrate through a process called triplet energy transfer (EnT), enabling the reaction with a broader range of alkenes under milder conditions. researchgate.netresearchgate.net For instance, iridium-based triplet photocatalysts have been successfully employed to activate 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with olefins. researchgate.net

Another significant photochemical method involves the direct functionalization of azetidine-2-carboxylic acids. chemrxiv.orgthieme-connect.deacs.org In this process, a photocatalyst facilitates the decarboxylation of the acid, generating an alkyl radical at the C2 position of the azetidine ring. This radical can then be trapped by various alkenes to introduce diverse alkyl substituents. thieme-connect.de This method has been successfully implemented in both batch and continuous flow setups, demonstrating its scalability for producing gram-to-multigram quantities of alkyl azetidines, which are valuable building blocks for drug discovery. chemrxiv.orgthieme-connect.de

Table 1: Comparison of Photochemical Methods for Azetidine Synthesis

| Method | Description | Light Source | Substrates | Key Advantages |

|---|---|---|---|---|

| Aza Paternò–Büchi (Traditional) | [2+2] cycloaddition between an imine and an alkene. rsc.org | UV Light | Activated imines (e.g., azauracils, quinoxalinones). researchgate.net | Direct formation of the azetidine ring. rsc.org |

| Aza Paternò–Büchi (Visible Light) | [2+2] cycloaddition using a photocatalyst for triplet energy transfer. researchgate.netnih.gov | Visible Light | Broader scope of imines and alkenes. researchgate.net | Milder conditions, improved substrate scope. researchgate.net |

| Photochemical Decarboxylation | Direct functionalization via radical formation from a carboxylic acid precursor. thieme-connect.de | Visible Light (e.g., 365 nm, 450 nm) | Azetidine-2-carboxylic acids and various alkenes. chemrxiv.org | Scalable, high functional group tolerance, suitable for flow chemistry. thieme-connect.deacs.org |

Synthesis of Azetidine Sulfonyl Fluorides (ASFs) as Reactive Intermediates

Azetidine sulfonyl fluorides (ASFs) have emerged as highly versatile and reactive intermediates for the synthesis of diverse azetidine derivatives. nih.govchemrxiv.orgacs.org The synthesis of ASFs can be achieved through a multi-step sequence, often starting from readily available tertiary alcohols. Their stability, greater than that of corresponding sulfonyl chlorides, allows them to be carried through various reaction steps intact. acs.org

The unique reactivity of ASFs stems from their ability to participate in two distinct reaction pathways:

Defluorosulfonylation (deFS): Under mild thermal conditions (e.g., 60 °C), ASFs can undergo a defluorosulfonylation reaction. nih.govacs.orgresearchgate.net This process generates a highly reactive carbocation intermediate at the 3-position of the azetidine ring, which can then be coupled with a wide array of nucleophiles, including amines, heterocycles, and even E3 ligase recruiters like pomalidomide. nih.govchemrxiv.org This pathway provides a powerful tool for creating 3-substituted and 3,3-disubstituted azetidines, offering an attractive alternative to methods using azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org

Sulfur–Fluoride (B91410) Exchange (SuFEx): Under anionic conditions, ASFs can participate in SuFEx reactions. nih.govacs.org In this pathway, a nucleophile directly attacks the sulfur atom, displacing the fluoride and forming new S(VI) derivatives such as sulfonamides or sulfonate esters. acs.org

The development of ASFs and their dual reactivity has significantly expanded the toolbox for medicinal chemists, enabling the synthesis of novel azetidine-containing scaffolds and drug analogues. nih.govnih.govacs.org

Synthetic Routes for Acetamide-Substituted Azetidine Derivatives

The introduction of an acetamide group onto an azetidine scaffold is a key step in the synthesis of 2-(Azetidin-3-yl)acetamide and its analogues. Various strategies have been developed to achieve this transformation efficiently.

General Synthetic Strategies for Introducing the Acetamide Moiety onto Azetidine Scaffolds

A common and straightforward strategy for synthesizing acetamide-substituted azetidines involves the acylation of an azetidine-containing amine with an appropriate acetylating agent. This typically involves the reaction of a pre-formed azetidine, bearing a primary or secondary amine, with a reactive derivative of acetic acid.

One widely used method is the reaction of an azetidine-containing hydrazide with chloroacetyl chloride. jmchemsci.commdpi.com For example, N'-benzylidene-2-(1H-pyrrol-1-yl) acetohydrazide can be reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to construct an azetidin-2-one (B1220530) ring that is part of a larger acetamide structure. jmchemsci.com A similar approach involves the reaction of a Schiff base with chloroacetyl chloride to form an N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide derivative. mdpi.comnih.gov

Another general approach involves the direct coupling of an azetidine amine with an activated acetic acid derivative. For instance, the synthesis of N-(2-chloropyridin-3-yl)acetamide is achieved by reacting 2-chloropyridin-3-amine with acetyl chloride in the presence of a base. rsc.org This principle can be extended to azetidine-containing amines to append the acetamide group. The synthesis of N-benzyl-N-(1-phenylbut-3-en-1-yl)acetamide from the corresponding amine using acetic anhydride (B1165640) and a catalytic amount of DMAP further illustrates this versatile acylation strategy. bham.ac.uk

Stereoselective Synthesis of this compound Analogues

Controlling the stereochemistry of the azetidine ring is crucial for developing specific, biologically active compounds. Several methods have been developed for the stereoselective synthesis of substituted azetidines, which can serve as precursors for chiral this compound analogues.

One effective strategy involves an imino-aldol reaction between an ester enolate and an aldimine to produce a β-amino ester. rsc.org This key intermediate, which contains the necessary carbon backbone, can then be reduced and subsequently cyclized using reagents like tosyl chloride (TsCl) and potassium hydroxide (B78521) (KOH) to yield the corresponding N-sulfonyl azetidine with high stereoselectivity. rsc.org

Another powerful method achieves regio- and diastereoselective synthesis of 2-arylazetidines from simple oxirane building blocks. acs.orgresearchgate.netsemanticscholar.org In this two-step process, key oxiranylmethyl-benzylamine intermediates are treated with a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), at low temperatures. acs.orgsemanticscholar.org This induces a kinetically controlled cyclization that selectively forms the strained four-membered azetidine ring over the thermodynamically favored five-membered ring, yielding trans-substituted azetidines. acs.org This method is scalable and tolerates a range of functional groups. acs.orgsemanticscholar.org Once the stereodefined azetidine core is synthesized, the acetamide side chain can be introduced in a subsequent step.

Methods for Incorporating Diverse Substituents onto the Acetamide and Azetidine Rings to Generate Compound Libraries

The generation of compound libraries with diverse substituents on both the azetidine and acetamide moieties is essential for structure-activity relationship (SAR) studies in drug discovery.

The use of Azetidine Sulfonyl Fluorides (ASFs) is a prime example of a platform for diversification. researchgate.netnih.gov The deFS reaction pathway allows for the coupling of the azetidine-3-yl carbocation intermediate with a broad range of nucleophiles, leading to a diverse library of 3-substituted azetidines. nih.govacs.org This enables the facile creation of analogues where the group attached to the azetidine ring is varied.

Photochemical methods also offer excellent opportunities for diversification. The radical-based functionalization of azetidine-2-carboxylic acids allows for the introduction of a wide variety of alkyl groups by simply changing the alkene coupling partner. thieme-connect.de This strategy has been used to prepare over 80 examples of substituted alkyl azetidines, including those bearing linkers for PROTACs. thieme-connect.de

Furthermore, copper-catalyzed photoinduced radical cyclization of ynamides provides access to C3-substituted azetidines. nih.gov By placing substituents on the starting ynamide, corresponding methyl- and hexyl-substituted azetidines can be efficiently obtained. nih.gov

For diversification at the nitrogen of the azetidine ring or on the acetamide portion, standard amide coupling and N-alkylation/arylation reactions are employed. An electrophilic azetinylation protocol using azetidinyl trichloroacetimidates has also been reported, allowing for the direct attachment of the azetidine ring to over 20 classes of nucleophiles, which simplifies the synthesis of medicinally relevant structures and their analogues. chemrxiv.org

Table 2: Strategies for Generating Azetidine Compound Libraries

| Method | Point of Diversification | Reagents/Conditions | Types of Substituents Introduced |

|---|---|---|---|

| ASF Chemistry (deFS) | Azetidine C3-position. nih.gov | ASFs, Thermal (60 °C), Various Nucleophiles. acs.org | Heterocycles, amines, sulfoximines, phosphonates. chemrxiv.orgacs.org |

| Photochemical Decarboxylation | Azetidine C2-position. thieme-connect.de | Azetidine-2-carboxylic acid, Photocatalyst, Alkenes. chemrxiv.org | Diverse alkyl groups, PROTAC linkers, boropinacolates. thieme-connect.de |

| Radical Cyclization of Ynamides | Azetidine C3-position. nih.gov | Ynamides, Copper photocatalyst, Visible light. nih.gov | Alkyl groups (e.g., methyl, hexyl). nih.gov |

| Electrophilic Azetidinylation | Azetidine N1-position (via attachment to nucleophile). chemrxiv.org | Azetidinyl trichloroacetimidates, various nucleophiles. chemrxiv.org | Diverse scaffolds (phenols, thiols, amines, etc.). chemrxiv.org |

Medicinal Chemistry Research Trajectories for Azetidine Acetamide Compounds

Azetidine (B1206935) Derivatives as Pharmacological Tools in Drug Discovery Programs

The unique structural and physicochemical properties of the azetidine moiety make it a valuable tool in modern drug discovery. nih.gov Its satisfactory stability and molecular rigidity have established it as a favored scaffold for medicinal chemists. nih.gov

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. Azetidine-based scaffolds are increasingly being incorporated into these libraries. lifechemicals.com The synthesis of diverse collections of fused, bridged, and spirocyclic ring systems originating from a densely functionalized azetidine core allows for the creation of extensive libraries for HTS campaigns. nih.gov

The conformational rigidity of the azetidine ring is a significant advantage in this context. enamine.net Molecules with restricted conformations tend to yield more reproducible results in in-silico screening methods. enamine.net This rigidity helps in predefining the spatial orientation of molecular fragments, which can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity. enamine.net The development of synthetic methodologies to access a wide variety of functionalized azetidines is crucial for populating HTS libraries with novel chemical entities. lifechemicals.comrsc.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The azetidine motif has been the subject of numerous SAR studies to optimize the potency and selectivity of drug candidates. nih.gov

For instance, in the development of small-molecule STAT3 inhibitors, the replacement of a proline ring with an azetidine-2-carboxamide (B111606) led to a significant increase in potency. nih.govacs.org Further SAR exploration by modifying substituents on the azetidine ring and associated phenyl groups allowed for the fine-tuning of activity and physicochemical properties. nih.gov Specifically, changing from a five-membered proline to a four-membered azetidine-2-carboxamide resulted in a greater than four-fold improvement in in-vitro potency against STAT3 DNA-binding activity. nih.gov

These studies highlight the importance of the azetidine ring's size and conformational constraints in achieving potent and selective biological activity. The systematic variation of substituents on the azetidine scaffold allows researchers to probe the specific interactions with biological targets and optimize drug-like properties. nih.govacs.org

The following table summarizes key SAR findings for a series of (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors.

| Compound | Modification | STAT3 DNA-Binding Inhibition IC₅₀ (µM) |

|---|---|---|

| Proline Analogue | Baseline | 2.4 |

| Azetidine Analogue 5a | Proline replaced with Azetidine | 0.55 |

| Azetidine Analogue 5o | Substitution optimization | 0.38 |

| Azetidine Analogue 8i | Substitution optimization | 0.34 |

The azetidine ring's small, polar, and rigid nature can significantly influence a compound's physicochemical properties, which in turn affect its bioavailability and interactions with biological targets. nih.govacs.org The incorporation of this four-membered heterocycle can lead to improved metabolic stability and aqueous solubility. nih.gov

The rigid conformation of the azetidine ring can enhance binding affinity by minimizing the entropic penalty of ligand-protein binding. nih.gov Furthermore, the introduction of an azetidine moiety can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, the replacement of a cyclobutyl group with an azetidine ring has been shown to improve metabolic stability in human liver microsomes. nih.gov

The polar nature of the azetidine ring can also contribute to improved solubility, a key factor in achieving good bioavailability. acs.org However, excessive polarity can sometimes hinder cell membrane permeability. acs.org Therefore, medicinal chemists must strike a balance between solubility and permeability when designing azetidine-containing drugs. nih.govacs.org The ability to functionalize the azetidine ring at various positions allows for the modulation of these properties to achieve the desired pharmacokinetic profile. nih.gov

Biological Activity Profiling of Azetidine-Acetamide Analogues

Azetidine-acetamide derivatives have been investigated for a wide range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents. nih.govmedwinpublishers.com

The azetidine scaffold is a component of many antimicrobial agents, and research continues to explore new derivatives with potent activity against various pathogens. nih.govmedwinpublishers.com

Antibacterial Activity: Azetidine-2-one derivatives have shown significant antibacterial activity. scirp.orgresearchgate.net For example, certain 3-chloro-1-(substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones have demonstrated good activity against Staphylococcus aureus. medwinpublishers.com The antibacterial efficacy is often influenced by the nature and position of substituents on the azetidine and associated aromatic rings. wisdomlib.org In some studies, newly synthesized acetamide-linked azetidinone-benzimidazole derivatives exhibited good activity against both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net

Antifungal Activity: The antifungal potential of azetidine derivatives is also an active area of research. medwinpublishers.comnih.govnih.gov Novel chitosan-azetidine derivatives have been synthesized and shown to have a significant inhibitory effect on the morphology of fungal mycelia, such as Aspergillus fumigatus. nih.govnih.gov The antifungal inhibitory index for one such derivative was reported to be 26.19%. nih.govnih.gov Other studies have reported that newly synthesized azetidine derivatives are potent antifungal agents against Candida albicans and Aspergillus niger. ijpronline.com

Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular drugs. nih.govacs.org Azetidine derivatives have emerged as a promising class of compounds in this area. nih.govacs.orgnih.gov A series of azetidine derivatives, termed BGAz, were found to have potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis, with MIC₉₉ values below 10 µM. nih.govacs.org These compounds appear to act by inhibiting mycolic acid biosynthesis. nih.govacs.org In another study, azetidin-2-one (B1220530) analogues showed good to moderate anti-tubercular activity, with two compounds exhibiting MIC values of 1.56 and 0.78 µg/mL against the M. tuberculosis H₃₇Rv strain. nih.gov

The following table provides a summary of the antimicrobial activity of selected azetidine derivatives.

| Compound Class | Organism | Activity/MIC | Reference |

|---|---|---|---|

| BGAz Azetidines | Mycobacterium tuberculosis (MDR) | MIC₉₉ < 10 µM | nih.govacs.org |

| Azetidin-2-one analogue (4f) | Mycobacterium tuberculosis H₃₇Rv | MIC = 1.56 µg/mL | nih.gov |

| Azetidin-2-one analogue (4g) | Mycobacterium tuberculosis H₃₇Rv | MIC = 0.78 µg/mL | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Inhibitory index = 26.19% | nih.govnih.gov |

| Acetamide (B32628) linked azetidinone-benzimidazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity | researchgate.net |

Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Azetidine-acetamide derivatives have been investigated for their potential anti-inflammatory properties. archivepp.commdpi.comnih.gov

Studies on azetidin-2-one derivatives have shown a correlation between their anti-inflammatory and anti-tubercular activities, possibly through the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.gov The synthesis of quinoline (B57606) derivatives bearing azetidinone scaffolds has also yielded compounds with potent anti-inflammatory and analgesic activities. nih.gov For example, 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one exhibited significant anti-inflammatory effects in preclinical models. nih.gov

Furthermore, research into various acetamide derivatives has demonstrated their potential to modulate inflammatory pathways. mdpi.comnih.gov Some acetamide compounds have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. mdpi.com This body of research suggests that the azetidine-acetamide scaffold is a promising starting point for the design of novel anti-inflammatory drugs.

Antimalarial Research Incorporating Azetidine Scaffolds

The emergence of drug resistance in Plasmodium species, the causative agents of malaria, necessitates the development of new and effective antimalarial therapies. nih.govnih.govacs.orgnih.gov Azetidine-containing compounds have emerged as a promising class of antimalarials, with research focusing on their ability to target multiple stages of the parasite's life cycle. nih.govacs.org

One significant area of research involves bicyclic azetidines that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govnih.govacs.org A notable compound from this class, BRD3914, has demonstrated potent in vitro activity against a multidrug-resistant strain of P. falciparum (Dd2 strain) with an EC50 of 15 nM. nih.gov In vivo studies in P. falciparum-infected mice showed that BRD3914 could provide a cure after four oral doses. nih.govnih.gov The synthesis of these complex bicyclic azetidines has been a challenge, but the development of a palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring has enabled a more efficient synthetic route. nih.govacs.org

Another promising series of azetidine-based antimalarials are the azetidine-2-carbonitriles, which inhibit the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis. nih.govacs.orgresearchgate.net The optimized compound BRD9185 shows potent in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM). nih.govresearchgate.net Furthermore, it proved to be curative in a P. berghei mouse model after three doses, demonstrating its potential as a new structural class of DHODH inhibitors. nih.govacs.org An earlier compound in this series, BRD7539, also showed potent activity against both asexual blood-stage and liver-stage parasites. nih.govacs.org

| Compound | Chemical Class | Target | In Vitro Activity (P. falciparum, Dd2) | In Vivo Efficacy |

|---|---|---|---|---|

| BRD3914 | Bicyclic Azetidine | Phenylalanyl-tRNA synthetase | EC50 = 15 nM nih.gov | Curative in mouse model after 4 oral doses nih.govnih.gov |

| BRD9185 | Azetidine-2-carbonitrile (B3153824) | Dihydroorotate Dehydrogenase (DHODH) | EC50 = 0.016 μM nih.govresearchgate.net | Curative in mouse model after 3 doses nih.govacs.org |

| BRD7539 | Azetidine-2-carbonitrile | Dihydroorotate Dehydrogenase (DHODH) | EC50 = 0.010 μM acs.org | Active against blood and liver stages acs.org |

Anticonvulsant Research Pertaining to Azetidine-Acetamide Structures

The azetidine scaffold has been investigated for its potential in developing central nervous system (CNS) active agents, including those with anticonvulsant properties. nih.gov Research has explored the synthesis of various azetidine derivatives and their subsequent evaluation for antiepileptic activity.

One study focused on tricyclic derivatives of azetidine, where the tricyclic ring system was attached to the nitrogen at position 1 and a basic group was placed at position 3 of the azetidine ring. nih.gov These compounds were screened for potential antidepressant and anticonvulsant activity, with tests including antagonism of pentylenetetrazole-induced convulsions. nih.gov The pharmacological profile of the most active compounds classified them as CNS stimulants. nih.gov

In other research, azetidinone (β-lactam) derivatives incorporating an indole (B1671886) moiety have been synthesized and evaluated for their anticonvulsant activity. nih.gov The cyclocondensation of intermediate compounds yielded 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones, which were among the structures tested. nih.gov These newly synthesized compounds were evaluated for both their anticonvulsant effects and acute toxicity in animal models. nih.gov The structural requirements for new anticonvulsant agents often include a cyclic imide or N-CO-CN fragment, a feature present in some thiazolidinone derivatives that have shown promise. mdpi.com

Anticancer Research and Antineoplasticity of Azetidine-Acetamide Derivatives

Azetidine-containing compounds have demonstrated significant potential as anticancer agents, with diverse mechanisms of action. nih.govmedwinpublishers.com A key area of investigation is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a validated anticancer therapeutic target. nih.gov Novel azetidine-based compounds, such as H172 (9f) and H182, have been shown to irreversibly bind to and selectively inhibit Stat3 activity with IC50 values in the sub-micromolar range (0.38–0.98 μM), while showing much lower activity against Stat1 or Stat5. nih.gov In triple-negative breast cancer (TNBC) models, these compounds inhibited Stat3 signaling, leading to a loss of viable cells and tumor cell death. nih.govresearchgate.net The combination of an azetidine-based Stat3 inhibitor with radiation completely blocked tumor growth and improved survival in syngeneic mouse models. nih.gov

Another strategy involves modifying existing potent antitumor agents. TZT-1027 (Soblidotin) is a synthetic analog of dolastatin 10, which acts by inhibiting tubulin polymerization. mdpi.com Researchers have applied a conformational restriction strategy by replacing the phenylethyl group at the C-terminus of TZT-1027 with a 3-aryl-azetidine moiety. mdpi.comresearchgate.net This led to the synthesis of nine new analogues with moderate to excellent antiproliferative activities. The most potent compound, 1a, exhibited IC50 values of 2.2 nM against the A549 (non-small cell lung cancer) cell line and 2.1 nM against the HCT116 (colorectal carcinoma) cell line. mdpi.comresearchgate.net However, despite its high in vitro potency, compound 1a did not achieve effective tumor inhibition in an A549 xenograft model in mice. mdpi.com

| Compound Class | Example Compound | Mechanism/Target | In Vitro Activity (IC50) | In Vivo Results |

|---|---|---|---|---|

| Azetidine-based Stat3 Inhibitor | H172 (9f) | Irreversible Stat3 Inhibition | 0.38-0.98 μM nih.gov | Inhibited TNBC xenograft growth nih.gov |

| Azetidine-containing TZT-1027 Analogue | Compound 1a | Tubulin Polymerization Inhibition | 2.2 nM (A549), 2.1 nM (HCT116) mdpi.comresearchgate.net | Ineffective in A549 xenograft model mdpi.com |

Other Investigated Biological Activities of Azetidine-Acetamide Compounds (e.g., Antioxidant, CNS-focused leads, CCR2 antagonism)

The versatile azetidine scaffold has been incorporated into molecules targeting a wide array of biological processes beyond cancer and infectious diseases. nih.gov

Antioxidant Activity: Certain azetidine-2-one derivatives have been synthesized and screened for their antioxidant properties. jmchemsci.comjmchemsci.com One study demonstrated that a final synthesized compound exhibited good antioxidant activity in a DPPH-free radical scavenging assay. jmchemsci.comjmchemsci.com Another novel azetidine derivative, KHG26792, showed antioxidative effects in β-amyloid-treated microglial cells by downregulating protein oxidation, lipid peroxidation, and reactive oxygen species (ROS). nih.gov

CNS-Focused Leads: The azetidine ring is a valuable scaffold for generating lead-like molecules targeting the central nervous system (CNS). nih.gov Its inclusion helps create conformationally restricted molecules with physicochemical properties tailored for blood-brain barrier penetration. nih.govenamine.net Diversity-oriented synthesis (DOS) has been used to create libraries of fused, bridged, and spirocyclic azetidines. nih.gov In silico analysis and in vitro profiling of these compounds for properties like solubility and permeability help validate their potential as CNS drug candidates. nih.gov The phenethylamine (B48288) structural motif, common to many CNS-active agents, can be embedded within the backbone of these azetidine scaffolds. nih.gov

CCR2 Antagonism: The C-C chemokine receptor 2 (CCR2) and its ligand (MCP-1) are implicated in inflammatory diseases like rheumatoid arthritis and atherosclerosis. nih.gov A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide compounds have been identified as CCR2 antagonists. nih.gov This scaffold, which directly incorporates the azetidine-acetamide core, was developed to improve pharmacokinetic properties and reduce off-target effects. nih.gov Other research has identified 4-azetidinyl-1-aryl-cyclohexanes as potent and selective CCR2 antagonists. nih.gov For example, compound 8d from this series showed a good CCR2 binding affinity (IC50 of 37 nM) and potent functional antagonism in chemotaxis assays (IC50 of 30 nM), along with a good oral bioavailability and cardiovascular safety profile. nih.gov

Rational Design and Scaffold Modifications for Enhanced Bioactivity

Design Principles for Azetidine-Based Therapeutic Agents

The azetidine ring has become an increasingly popular scaffold in medicinal chemistry due to its unique structural and physicochemical properties. chemrxiv.orgacs.orgrsc.org As the smallest nitrogen-containing saturated heterocycle with reasonable stability, it offers a valuable tool for drug design. enamine.net

A primary design principle is the use of the azetidine ring to impart conformational rigidity. enamine.net Limiting the conformational flexibility of a molecule can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net The strained, three-dimensional nature of the azetidine ring provides a fixed orientation for appended substituents, which is advantageous for structure-based drug design.

Another key principle is the modulation of physicochemical properties. The inclusion of the small, polar azetidine heterocycle can significantly impact a molecule's properties, such as solubility, lipophilicity (LogP/LogD), and metabolic stability. acs.orgnih.gov For instance, replacing a more common N-tBu group with an N–SF5 azetidine was shown to increase lipophilicity while retaining comparable stability, demonstrating its potential as a novel bioisostere. acs.org These modifications are particularly important when designing drugs for specific applications, such as CNS-targeting agents, where properties that facilitate blood-brain barrier penetration are critical. nih.gov The azetidine scaffold's stability and defined geometry make it a valuable component in creating molecules with optimized "drug-like" characteristics. nih.gov

Strategies for Diversifying the Chemical Space of Azetidine-Acetamide Derivatives

Expanding the chemical space around the azetidine-acetamide core is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds. Several synthetic strategies have been developed to create diverse libraries of azetidine derivatives.

One powerful method is the direct functionalization of the azetidine ring. Recent advances include the development of a palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of azetidines. acs.orgrsc.org This protocol allows for the introduction of various aryl and heteroaryl groups with high regio- and stereoselectivity, providing access to valuable and stereochemically defined building blocks that were previously difficult to synthesize. nih.govacs.org

Strain-release reactions utilizing highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) have also emerged as a versatile strategy. acs.orgnih.gov These reactions allow ABBs to engage with a wide range of nucleophiles or electrophiles, leading to the formation of diversely substituted azetidines in a modular fashion. nih.govresearchgate.net This approach enables the late-stage introduction of the azetidine motif and the creation of complex scaffolds.

Diversity-oriented synthesis (DOS) provides a pathway to unique and complex molecular frameworks from a common azetidine core. nih.gov By applying a series of branching reaction pathways, a densely functionalized azetidine ring can be transformed into a wide variety of fused, bridged, and spirocyclic ring systems, rapidly generating structural diversity for biological screening. nih.gov

Integration of Azetidine Moieties in Advanced Drug Modalities (e.g., PROTAC Linkers)

The field of medicinal chemistry is continuously evolving, with the development of novel therapeutic modalities that offer unprecedented control over biological processes. One such advanced modality is the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. A critical component of a PROTAC is the linker, which connects the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase. The composition and structure of this linker are paramount, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. The integration of rigid structural motifs, such as the azetidine ring found in 2-(Azetidin-3-yl)acetamide, into PROTAC linkers has emerged as a key strategy for optimizing the performance of these advanced therapeutics.

The rationale behind incorporating rigid linkers is to favorably influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can adopt a multitude of conformations, some of which may not be conducive to the formation of a stable ternary complex. This conformational flexibility can introduce an entropic penalty upon binding, potentially weakening the interactions within the complex. In contrast, rigid linkers like those containing azetidine, piperidine, or piperazine (B1678402) moieties can reduce the conformational freedom of the PROTAC, pre-organizing the molecule into a bioactive conformation that facilitates the desired protein-protein interactions within the ternary complex. This can lead to enhanced stability of the complex and, consequently, more efficient ubiquitination and degradation of the target protein.

Detailed Research Findings

A compelling example of the benefits of incorporating an azetidine moiety into a linker comes from the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in various cancers. In a structure-activity relationship (SAR) study, researchers systematically explored the impact of different cyclic amino acid linkers on the inhibitory potency of STAT3 inhibitors. This investigation revealed that transitioning from a proline-based linker to an (R)-azetidine-2-carboxamide linker resulted in a significant enhancement of biological activity.

The data from this study clearly demonstrates the superior potency of the azetidine-containing compound. The (R)-azetidine-2-carboxamide analogue, 5a , exhibited an over four-fold increase in potency compared to its proline-based counterpart, 3 . This enhancement in activity underscores the profound impact that the choice of a rigid linker can have on the biological efficacy of a molecule. The study also highlighted the stereochemical preference of the interaction, with the (R)-enantiomer (5a ) being substantially more active than the (S)-enantiomer (5b ). Furthermore, the point of attachment to the azetidine ring was found to be critical, as the azetidine-3-carboxamide (B1289449) analogue (5c ) was inactive.

| Compound | Linker Moiety | Stereochemistry | STAT3 DNA-Binding Activity (EMSA IC50, µM) |

|---|---|---|---|

| 3 | Proline | - | 2.4 |

| 5a | Azetidine-2-carboxamide | (R) | 0.52 |

| 5b | Azetidine-2-carboxamide | (S) | 2.22 |

| 5c | Azetidine-3-carboxamide | - | Inactive |

While the above study was on inhibitors rather than PROTACs, the principles of linker design are often transferable. The enhanced potency observed with the azetidine linker is likely due to its ability to confer a more favorable conformation for binding to the target protein. In the context of PROTACs, this would translate to a more stable and productive ternary complex.

Further evidence for the utility of azetidine-containing linkers in PROTAC design can be found in the development of degraders for various therapeutic targets. For instance, a PROTAC linker building block, Piperidine-azetidine-Br, has been utilized in the synthesis of the PROTAC BY13. Other commercially available building blocks, such as Methyl 1-Boc-azetidine-3-carboxylate and Azetidine-3-carboxylic acid, are also described as components for constructing alkyl chain-based PROTAC linkers.

Computational Approaches and Theoretical Studies in Azetidine Acetamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in elucidating the binding modes of azetidine-acetamide compounds to their biological targets, helping to rationalize their activity and guide further structural modifications.

Molecular docking studies have been pivotal in identifying the specific interactions between azetidine-acetamide derivatives and their protein targets. These interactions, which include hydrogen bonds, hydrophobic interactions, and other non-covalent forces, are critical for the stability of the ligand-protein complex and the biological activity of the compound. mdpi.com

For instance, in the context of antimalarial research, docking studies of azetidine-2-carbonitrile (B3153824) derivatives with Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) revealed key interactions. One highly active derivative, compound D9, was observed forming four hydrogen bonds with the protein's active site. nih.govbrieflands.com Specifically, conventional hydrogen bonds were identified between the oxygen of the ligand's nitro group and the MET536 residue (bond distance: 2.28 Å), and between a methylene (B1212753) bridge hydrogen and the SER477 residue (bond distance: 1.76 Å). nih.gov In another study targeting the KRASG12C protein, an azetidine-acetamide derivative (compound 2) was found to form hydrogen bonds between its acrylamide (B121943) carbonyl and the side chain of K16 (2.7 Å), and its secondary amide linker with the A59 backbone (2.9 Å) and the Y96 side chain hydroxyl group (3.1 Å). nih.gov

Similarly, docking of azetidine-substituted naphthalenes into the main protease (Mpro) of SARS-CoV-2 showed important interactions with residues such as GLU166, GLN192, ALA191, THR190, SER144, and CYS145. researchgate.net For novel benzophenone (B1666685) fused azetidinone derivatives, in silico docking results highlighted the importance of the acetamide (B32628) group, the azetidinone ring, and a phenyl ring in their antimicrobial activity. mdpi.com The analysis of these interactions provides a structural basis for the observed biological activities and offers a roadmap for designing derivatives with improved target engagement. mdpi.comthebioscan.com

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. mdpi.com This prediction helps in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity.

Several studies on azetidine-acetamide derivatives have successfully used docking to predict binding affinities. For example, in a study on antimalarial azetidine-2-carbonitriles, a designed derivative (D9) was predicted to have the highest binding affinity at -177.0910 kcal/mol, suggesting stronger interaction than the standard drug chloroquine. nih.govbrieflands.com In a different study, newly synthesized benzophenone fused azetidinone derivatives were docked against microbial protein targets, with the most potent compounds (9a, 9e, and 9g) showing favorable binding energies; compound 9a had a binding energy of -8.99 kcal/mol against the 5E1G protein. mdpi.com

Computational screening of azetidinone substituted benzimidazole (B57391) derivatives against Plasmodium falciparum glutamate (B1630785) dehydrogenase also utilized docking scores to identify promising inhibitors. ijbpas.com These predictive studies are crucial for efficiently screening large virtual libraries of compounds and identifying those with the highest likelihood of being active, thus saving significant time and resources in the drug discovery pipeline. thebioscan.com

| Derivative Class | Target Protein | Compound ID | Predicted Binding Affinity (kcal/mol) | Citation |

| Azetidine-2-carbonitriles | Pf-DHODH | D9 | -177.091 | nih.gov, brieflands.com |

| Benzophenone fused Azetidinones | 5E1G (Bacterial) | 9a | -8.99 | mdpi.com |

| Azetidinone substituted Benzimidazoles | Pf-Glutamate Dehydrogenase | 1(d) | -103.18 | ijbpas.com |

| Thiourea-Azetidine Hybrids | VEGFR-2 | 1B, 2B, 3B, 5B | (Docking confirmed potential) | researchgate.net |

| N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2- [...]acetamide | MAPkinase P38, PKCβ | SLP VI 1b, 1c, 2b, 2d | (Good binding affinity reported) | asianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of unsynthesized analogues.

QSAR models have been successfully developed for various series of azetidine-acetamide analogues to predict their biological activities. nih.govresearchgate.net These models are built using molecular descriptors calculated from the 2D or 3D structures of the compounds, which can be topological, electronic, or steric in nature.

In a notable study on antimalarial azetidine-2-carbonitriles, a robust QSAR model was developed using a genetic function algorithm. nih.govresearchgate.net The best model showed excellent statistical parameters, including a high coefficient of determination (R²) of 0.9465 and a cross-validated R² (Q²cv) of 0.8981, indicating its validity and strong predictive power. nih.govresearchgate.net This model identified a descriptor related to polarizability (SpMax2_Bhp) as the most influential factor for the antimalarial activity. nih.govresearchgate.net This insight was then used to guide the design of new derivatives with potentially enhanced activity. nih.gov Similarly, 3D-QSAR studies were performed for a series of novel benzoxazole (B165842) derivatives containing an azetidinone-acetamide moiety to correlate their structure with anti-inflammatory activity. tandfonline.comtandfonline.com

| Study Subject | Model Statistical Parameters | Most Influential Descriptor | Predicted Activity | Citation |

| Antimalarial Azetidine-2-carbonitriles | R² = 0.9465; Q²cv = 0.8981; R²pred = 0.6915 | SpMax2_Bhp (related to polarizability) | Antimalarial (pEC50) | nih.gov, researchgate.net |

| Antimicrobial 2-Azetidinone Derivatives | (Model developed) | Topological parameters (Balaban index J, valence first-order molecular connectivity index) | Antibacterial, Antifungal | researchgate.net |

| Anti-inflammatory Benzoxazole-Azetidinone Derivatives | (3D-QSAR performed) | (Steric and electrostatic fields) | Anti-inflammatory | tandfonline.com, tandfonline.com |

A critical validation step for any computational model is to correlate its predictions with experimental data. For azetidine-acetamide research, several studies have demonstrated a strong correlation between in silico predictions from docking and QSAR with in vitro (cellular assays) and in vivo (animal models) results. mpkb.org

For example, the in silico docking results for a series of benzophenone fused azetidinone derivatives matched their experimentally determined antimicrobial activities, confirming the importance of the acetamide group and azetidinone ring. mdpi.com In another project, the in vivo anti-inflammatory activity of novel benzoxazole derivatives was successfully correlated with their in silico activity from 3D-QSAR and docking studies. tandfonline.comtandfonline.com Furthermore, a study on anticancer azetidin-2-one (B1220530) derivatives used in silico analysis to propose a mechanism of action involving interaction with the colchicine (B1669291) binding site of tubulin, which was consistent with the in vitro observation that these compounds induce apoptosis. nih.gov This consistency between computational predictions and experimental validation underscores the power of these theoretical models in the drug discovery process. researchgate.net

Advanced Computational Chemistry Methodologies

Beyond standard docking and QSAR, more advanced computational methods are being applied to study azetidine-acetamide compounds. These techniques provide deeper insights into electronic structure, reaction mechanisms, and thermodynamic properties, offering a more detailed understanding of the chemical and biological behavior of these molecules.

One such method is Density Functional Theory (DFT), a quantum mechanical approach used to investigate the electronic structure of molecules. In the development of QSAR models for antimalarial azetidine-2-carbonitriles, DFT calculations (specifically at the B3LYP/6-31G* level of theory) were used to optimize the 3D structures of the compounds and to generate accurate molecular descriptors for the model. nih.govresearchgate.net

Quantum chemical methods are also employed to explain and predict the outcomes of chemical reactions. Researchers have used quantum chemical investigations to understand the mechanism, regioselectivity, and stereoselectivity of azetidine (B1206935) formation reactions, providing explanations consistent with experimental findings. acs.org Other studies have utilized computational programs like Gaussian to calculate thermodynamic parameters for synthesized azetidin-2-one derivatives, providing further characterization of these novel compounds. researchgate.netiau.ir These advanced methodologies complement experimental work by providing a fundamental, physics-based understanding of the properties and reactivity of azetidine-acetamide systems. mit.edu

Electronic Structure Calculations for Conformational Analysis of Azetidine-Acetamide

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the stable conformations of 2-(Azetidin-3-yl)acetamide. nih.govresearchgate.net These calculations solve the electronic Schrödinger equation to map out the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them.

The conformational flexibility of the azetidine ring is a key feature. It is not planar and undergoes a puckering motion. smu.edu Theoretical calculations have shown that for the parent azetidine, the puckered conformation is more stable than the planar one, with the N-H bond preferring an equatorial position. smu.edu The degree of puckering and the energy barrier to planarization are critical parameters determined by these calculations. For this compound, the acetamide substituent at the C3 position significantly influences the preferred ring pucker.

Studies on substituted azetidines reveal that the conformational preference can be tuned by the nature and position of substituents. For instance, fluorination can alter the ring pucker due to electrostatic interactions between the fluorine atom and the nitrogen. researchgate.net In the case of this compound, electronic structure calculations would focus on:

Ring Puckering: Determining the puckering angle and the potential energy barrier for ring inversion. The interaction between the acetamide group and the rest of the ring will dictate the most stable puckered state.

Substituent Orientation: Analyzing the rotational barriers around the C3-C(acetamide) bond and the C(amide)-N(amide) bond to find the preferred orientation of the acetamide side chain relative to the azetidine ring. scielo.br

Intramolecular Interactions: Identifying and quantifying non-covalent interactions, such as hydrogen bonds, that may exist between the amide group and the azetidine ring nitrogen, which would stabilize certain conformations. icm.edu.pl

The results from these calculations, such as relative energies of different conformers and geometric parameters, are essential for understanding how the molecule might be recognized by biological targets. enamine.net

Table 1: Hypothetical Conformational Analysis Data for this compound using DFT This table presents illustrative data that would be obtained from electronic structure calculations.

| Conformer | Puckering Angle (φ) | Dihedral Angle (N1-C2-C3-Cacetamide) | Relative Energy (kcal/mol) |

| Equatorial-puckered | 35° | 175° | 0.00 |

| Axial-puckered | -33° | 65° | 1.5 |

| Planar Transition State | 0° | N/A | 4.2 |

Molecular Dynamics Simulations for Understanding Dynamic Interactions

While electronic structure calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a biological environment, such as in solution or bound to a protein. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular motion over time. researchgate.netresearchgate.net

For this compound, MD simulations are used to explore:

Conformational Dynamics: The molecule is not static; the azetidine ring can flip between puckered states, and the side chain can rotate. MD simulations can track these conformational transitions over nanoseconds to microseconds, revealing the flexibility of the molecule and the timescales of these motions. researchgate.net

Solvent Interactions: In an aqueous environment, water molecules form a dynamic hydrogen-bonding network with the polar groups of this compound (the amine, amide, and carbonyl groups). MD simulations can characterize the structure and dynamics of this hydration shell, which is crucial for the molecule's solubility and pharmacokinetic properties.

Binding to Biological Targets: If this compound is designed as a ligand for a protein, MD simulations can model the binding process and the stability of the resulting complex. researchgate.netdergipark.org.tr These simulations can reveal key hydrogen bonds, hydrophobic interactions, and the role of the azetidine ring's conformational rigidity in achieving stable binding. enamine.net They can also help rationalize why one stereoisomer might be more active than another by analyzing the stability of their respective binding modes. frontiersin.org

Recent studies have used MD simulations to assess the stability of ligand-receptor interactions and to understand how the conformational flexibility of rings like azetidine impacts binding affinity. vietnamjournal.ru

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water This table shows typical parameters analyzed from an MD trajectory.

| Parameter | Average Value | Fluctuation (RMSF) | Description |

| Ring Puckering Angle | 34° | ± 5° | Shows the flexibility and average pucker of the azetidine ring over time. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | ± 10 Ų | Measures the exposure of the molecule to the solvent. |

| Number of H-bonds (to water) | 4.2 | ± 1.1 | Quantifies the dynamic hydrogen bonding with surrounding water molecules. |

Theoretical Studies on Azetidine Ring Strain and Reactivity Mechanisms

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This strain arises from angle distortion (the internal C-N-C and C-C-C angles are forced to be near 90° instead of the ideal tetrahedral or trigonal planar angles) and torsional strain from eclipsing hydrogen atoms. icm.edu.pltandfonline.com This inherent strain is a dominant factor governing the chemical reactivity of azetidines. researchgate.netrsc.org

Theoretical studies are employed to understand and predict this reactivity. Computational models can elucidate the mechanisms of reactions involving the azetidine ring. mit.edu A primary reaction pathway for strained rings is ring-opening. rsc.orgrsc.org Theoretical calculations can map the energy profiles of potential ring-opening reactions of this compound, for example, under acidic conditions or via nucleophilic attack. nih.govacs.orgbhu.ac.in

Key areas of investigation include:

Strain Energy Calculation: Methods like isodesmic and homodesmotic reactions are used in computational chemistry to quantify the strain energy of cyclic systems like azetidine. nih.gov These calculations help compare its stability to other heterocycles. researchgate.netsrce.hr

Reaction Pathway Modeling: DFT calculations can model the transition states of potential reactions. For instance, the mechanism for the nucleophilic ring-opening of an azetidine can be detailed, identifying the energy barriers and intermediates involved. nih.gov This is critical for understanding the compound's stability and potential degradation pathways. nih.govacs.org

Influence of Substituents: The acetamide group at the C3 position can influence the reactivity. Theoretical studies can determine whether it activates or deactivates the ring towards certain reactions by analyzing its electronic effects (inductive and mesomeric) on the ring atoms. nih.gov

Computational studies have been crucial in rationalizing the outcomes of reactions involving azetidines, such as stereoselective functionalization or strain-releasing ring expansions. mdpi.comuniba.itnih.gov

Table 3: Comparison of Ring Strain Energies

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | 26.7 researchgate.net |

| Azetidine | 4 | 25.2 researchgate.net |

| Cyclobutane | 4 | 26.4 researchgate.net |

| Pyrrolidine | 5 | 5.8 researchgate.net |

| Piperidine | 6 | 0 researchgate.net |

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Challenging Azetidine-Acetamide Scaffolds

The synthesis of azetidine-containing molecules, including 2-(azetidin-3-yl)acetamide, presents a considerable challenge due to the inherent ring strain of the four-membered heterocycle. ub.bw However, the development of novel and efficient synthetic routes is paramount for exploring the chemical space of azetidine-acetamide derivatives. Classical approaches have primarily relied on cyclization and cycloaddition reactions. ub.bw More recent advancements have focused on functional group transformations on a pre-existing azetidine (B1206935) ring, such as the reduction of azetidin-2-ones. acs.org

A significant area of innovation lies in the stereoselective synthesis of these scaffolds. The development of methods to produce enantioenriched azetidines is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov For instance, Couty and coworkers have demonstrated a convenient preparation of 2-cyano azetidines from β-amino alcohols, providing a valuable starting point for further derivatization. nih.gov Additionally, photochemical strategies, such as the aza-Paternò-Büchi reaction, are being explored for the synthesis of azetidines with diverse functionalities. rsc.org

The development of diversity-oriented synthesis (DOS) pathways is another promising direction. nih.gov These strategies aim to generate a wide variety of fused, bridged, and spirocyclic ring systems from a common azetidine-based template. nih.govresearchgate.net This approach allows for the rapid generation of compound libraries with diverse three-dimensional structures, which is essential for screening against a wide range of biological targets. For example, the synthesis and diversification of a densely functionalized azetidine ring system have been described to access various complex scaffolds for CNS-focused libraries. nih.govresearchgate.net

Future synthetic innovations will likely focus on:

Catalytic Asymmetric Methods: Developing new catalysts for the enantioselective synthesis of azetidine rings.

C-H Functionalization: Direct functionalization of the azetidine ring's C-H bonds to introduce diverse substituents.

Ring-Expansion and Ring-Opening Strategies: Utilizing the strain of the azetidine ring to drive reactions that form larger, more complex heterocyclic systems. ub.bwmdpi.com

Expansion of Biological Targets and Therapeutic Applications for Azetidine-Acetamide Derivatives

Derivatives of the this compound scaffold have already shown potential in a variety of therapeutic areas. The rigid and unique conformation of the azetidine ring allows these molecules to act as effective peptidomimetics and to interact with specific biological targets. ub.bwnih.gov

One of the most explored areas is in the treatment of cancer. Azetidine-based compounds have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer cell growth and survival. nih.gov Novel azetidine amides have demonstrated potent and selective inhibition of STAT3, leading to antitumor responses in preclinical models of breast cancer. nih.govnih.gov

Beyond oncology, azetidine-acetamide derivatives are being explored for their potential in treating neurological disorders. For instance, novel 3-substituted azetidine derivatives have been designed and evaluated as triple reuptake inhibitors (TRIs), which could have applications as antidepressants. nih.gov The phenylethylamine structural motif, which is present in some azetidine-based scaffolds, is a known feature of many CNS-active agents. nih.gov

The potential therapeutic applications of azetidine-acetamide derivatives are broad and continue to expand. Future research is likely to focus on targeting a wider range of biological entities, including:

Enzyme Inhibition: Beyond STAT3, these scaffolds could be tailored to inhibit other enzymes implicated in disease, such as kinases and proteases. researchgate.net For example, azetidine-derived compounds have been investigated as inhibitors of the hepatitis C virus NS3/4A serine protease. researchgate.net

Receptor Modulation: The unique three-dimensional structure of these compounds makes them attractive candidates for modulating the activity of G protein-coupled receptors (GPCRs) and other cell surface receptors.

Protein-Protein Interaction (PPI) Inhibition: The rigid azetidine scaffold can serve as a template for designing molecules that disrupt disease-relevant protein-protein interactions.

The table below summarizes some of the explored and potential biological targets for azetidine-acetamide derivatives.

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

| Transcription Factors | STAT3 | Cancer |

| Enzymes | Monoamine Oxidase-B (MAO-B) nih.gov, Hepatitis C Virus NS3/4A Protease researchgate.net, DNA Polymerase Theta (Polθ) eurekalert.org | Parkinson's Disease, Hepatitis C, Cancer |

| Neurotransmitter Transporters | Serotonin, Norepinephrine, and Dopamine Transporters (for TRIs) | Depression |

| Penicillin-Binding Proteins | - | Infectious Diseases |

Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Discovery and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to azetidine-based compounds is a rapidly emerging area. nih.govscribd.com These computational tools can significantly accelerate the design and optimization of novel this compound derivatives. astrazeneca.com

AI and ML can be employed at various stages of the drug discovery pipeline:

Generative Chemistry: Generative AI models, such as those used by companies like Insilico Medicine, can design novel azetidine-containing molecules with desired properties. eurekalert.org For example, Insilico's Chemistry42 platform was used to discover a new class of Polθ inhibitors featuring novel central scaffolding rings. eurekalert.org

Predictive Modeling: Machine learning models can predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds. astrazeneca.comresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Structure-Based and Ligand-Based Drug Design: Computational strategies, including fragment-based design, can facilitate the discovery of potent and selective inhibitors. nih.gov By analyzing the interactions between a target protein and known ligands, new azetidine-based compounds can be designed with improved binding affinity and selectivity. nih.gov

The integration of AI and ML is expected to have a profound impact on the future of azetidine drug discovery. As more data on the synthesis and biological activity of azetidine-acetamide derivatives becomes available, the predictive power of these models will continue to improve, leading to the faster development of new and effective therapeutics.

Development of Novel Azetidine-Acetamide Scaffolds with Tunable Bioactivities

A key advantage of the azetidine-acetamide scaffold is its "tunability." By strategically modifying the substituents on the azetidine ring and the acetamide (B32628) group, it is possible to fine-tune the biological activity of the resulting compounds. ub.edu This allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The development of novel scaffolds with tunable bioactivities is a major focus of current research. This involves exploring a wide range of chemical space around the core azetidine-acetamide structure. For example, the introduction of different functional groups can alter the compound's ability to interact with specific amino acid residues in a target protein, thereby modulating its inhibitory activity. chemrxiv.org

Recent research has demonstrated the ability to tune the reactivity of aziridinium (B1262131) ylides to selectively produce either azetidines or dehydropiperidines from the same precursor, highlighting the potential for divergent synthesis to access different heterocyclic systems with distinct biological profiles. chemrxiv.org

Future efforts in this area will likely involve:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wide range of analogs to understand how different structural modifications affect biological activity.

Scaffold Hopping: Replacing the azetidine ring with other four-membered heterocycles or bioisosteres to explore new chemical space and intellectual property.

Development of Photo-switchable Ligands: Incorporating photosensitive groups into the scaffold to allow for the reversible control of biological activity with light.

The ability to create novel azetidine-acetamide scaffolds with precisely tuned bioactivities will be crucial for developing the next generation of targeted therapies. The combination of innovative synthetic chemistry, expanded biological screening, and advanced computational tools will undoubtedly propel the field forward, unlocking the full therapeutic potential of this remarkable chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.